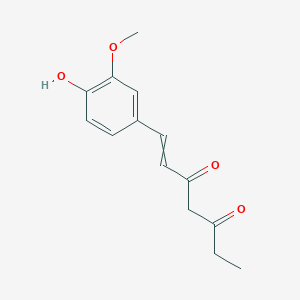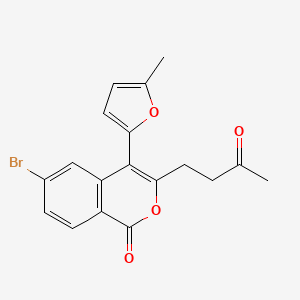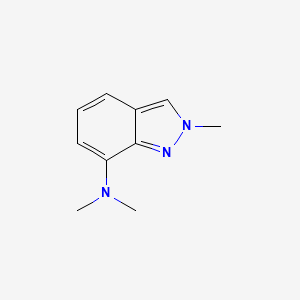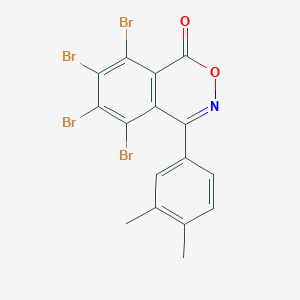![molecular formula C19H18N2O2 B14197841 (4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one CAS No. 919787-49-8](/img/structure/B14197841.png)
(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is notable for its unique structure, which combines an indole moiety with an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-benzyl-1H-indole, is synthesized through a Fischer indole synthesis or other suitable methods.
Oxazolidinone Ring Formation: The indole derivative is then reacted with an appropriate oxazolidinone precursor under controlled conditions to form the desired compound. This step often involves the use of reagents such as phosgene or its derivatives, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
化学反応の分析
Types of Reactions
(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
科学的研究の応用
(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various biological receptors, while the oxazolidinone ring can interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(4R)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one: The enantiomer of the compound, differing in its stereochemistry.
(4S)-4-[(1-Phenyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one: A similar compound with a phenyl group instead of a benzyl group.
Uniqueness
(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one is unique due to its specific combination of an indole moiety and an oxazolidinone ring. This structure imparts distinct chemical and biological properties, making it valuable in various research applications.
特性
CAS番号 |
919787-49-8 |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC名 |
(4S)-4-[(1-benzylindol-3-yl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H18N2O2/c22-19-20-16(13-23-19)10-15-12-21(11-14-6-2-1-3-7-14)18-9-5-4-8-17(15)18/h1-9,12,16H,10-11,13H2,(H,20,22)/t16-/m0/s1 |
InChIキー |
RXZRNYAHDZWYIA-INIZCTEOSA-N |
異性体SMILES |
C1[C@@H](NC(=O)O1)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
正規SMILES |
C1C(NC(=O)O1)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)



![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)

![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)

![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)


